KU-55933
Übersicht
Beschreibung
KU-55933 is a potent and selective inhibitor of the ataxia-telangiectasia mutated kinase. This compound is known for its ability to sensitize cancer cells to ionizing radiation and chemotherapeutic agents . It has been widely used in scientific research to study the DNA damage response and the role of ataxia-telangiectasia mutated kinase in various cellular processes .
Wissenschaftliche Forschungsanwendungen
KU-55933 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es verwendet, um die Inhibition der Ataxia-Teleangiektasie-mutierten Kinase und ihre Rolle in der DNA-Schadensantwort zu untersuchen . In der Biologie wird es verwendet, um die zelluläre Reaktion auf DNA-Schäden und die Mechanismen der Zellzyklusregulation zu untersuchen . In der Medizin wird this compound als potenzieller Chemotherapeutika für die Sensibilisierung von Krebszellen gegenüber Bestrahlung und Chemotherapie untersucht . Darüber hinaus verfügt es über neuroprotektive Eigenschaften, indem es Schäden verhindert, die durch oxidativen Stress verursacht werden . In der Industrie wird this compound bei der Entwicklung neuer Krebstherapien und als Werkzeug für die Arzneimittelentdeckung verwendet .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Aktivität der Ataxia-Teleangiektasie-mutierten Kinase hemmt, einer Proteinkinase, die eine entscheidende Rolle in der zellulären Reaktion auf DNA-Schäden spielt . Die Verbindung bindet an die ATP-Bindungsstelle der Ataxia-Teleangiektasie-mutierten Kinase und verhindert so deren Aktivierung und die anschließende Phosphorylierung nachgeschalteter Ziele wie p53, γH2AX, NBS1 und SMC1 . Diese Hemmung führt zur Sensibilisierung von Krebszellen gegenüber ionisierender Strahlung und Chemotherapeutika sowie zur Induktion des Zellzyklusarrests und der Apoptose .
Wirkmechanismus
Target of Action
KU-55933, also known as 2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one, is a potent and selective ATP-competitive inhibitor of ATM kinase . ATM kinase, a member of the phosphatidylinositol 3-kinase (PI3K) family, is a key factor that initiates DNA repair and activates cell cycle checkpoints .
Biochemical Pathways
This compound affects the phosphoinositide 3-kinase (PI3K) signaling pathway, which is regulated by insulin and many other growth factors . By blocking the phosphorylation of Akt, this compound disrupts the PI3K signaling pathway, leading to a decrease in cell proliferation and an increase in cell death .
Result of Action
The treatment of senescent cancer cells (MCF7, A549, and HCT 116) with this compound results in decreased viability and cell death . Moreover, this compound treatment during serum starvation triggers apoptosis in these cancer cells .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, the combination of this compound and other DNA damaging agents such as methyl methane sulfonate (MMS) and camptothecin (CPT) produce a synergic effect, suggesting that ATM kinase inhibition sensitizes the parasite to damaged DNA .
Biochemische Analyse
Biochemical Properties
KU-55933 interacts with the ATM kinase, a protein encoded by the Ataxia telangiectasia mutated (ATM) gene, which is an important tumor suppressor gene with key roles in DNA repair . This compound inhibits the kinase activity of ATM . The compound blocks the phosphorylation of Akt induced by insulin and insulin-like growth factor I in cancer cells that exhibit abnormal Akt activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits cancer cell proliferation by inducing G1 cell cycle arrest . Moreover, this compound treatment during serum starvation triggers apoptosis in these cancer cells . It also increases AMPK activation, glucose uptake and lactate production while reducing mitochondrial membrane potential and coupled respiration .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It blocks the phosphorylation of Akt induced by insulin and insulin-like growth factor I in cancer cells that exhibit abnormal Akt activity . This leads to the inhibition of cancer cell proliferation by inducing G1 cell cycle arrest . It also inhibits aerobic glycolysis and ATP production in these cells .
Temporal Effects in Laboratory Settings
The stimulation of glycolysis by this compound does not fully compensate for the reduction in mitochondrial functions, leading to decreased cellular ATP levels and energy stress . This suggests that the effects of this compound change over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, this compound has been shown to enhance the antitumor activity of topoisomerase poisons at doses that were nontoxic alone and well-tolerated in combination . Chemosensitization was both dose- and schedule-dependent .
Metabolic Pathways
This compound perturbs the TCA cycle as well as oxidative phosphorylation . Both this compound and metformin decreased mitochondrial coupled respiration and reduced cellular concentrations of fumarate, malate, citrate, and alpha-ketogluterate .
Vorbereitungsmethoden
KU-55933 wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion spezifischer chemischer Vorläufer unter kontrollierten Bedingungen beinhaltet. Die Reaktionsbedingungen erfordern oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid oder Ethanol, und das Endprodukt wird gereinigt, um einen hohen Reinheitsgrad zu erreichen .
Analyse Chemischer Reaktionen
KU-55933 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations- und Substitutionsreaktionen. Es wird häufig in Reaktionen verwendet, die die Inhibition der Ataxia-Teleangiektasie-mutierten Kinase-Aktivität beinhalten, wobei es als ATP-kompetitiver Inhibitor wirkt . Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören phosphorylierte Proteine wie p53, γH2AX, NBS1 und SMC1 . Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen die Verwendung von ionisierender Strahlung und DNA-schädigenden Mitteln wie Etoposide, Doxorubicin und Camptothecin .
Vergleich Mit ähnlichen Verbindungen
KU-55933 ist einzigartig in seiner hohen Potenz und Selektivität als Inhibitor der Ataxia-Teleangiektasie-mutierten Kinase . Ähnliche Verbindungen umfassen KU-58050, das eine ähnliche Struktur aufweist, aber anstelle einer Morpholin-Einheit eine Piperidin-Einheit enthält . Weitere verwandte Verbindungen umfassen Inhibitoren der Phosphatidylinositol-3-Kinase-verwandten Kinase-Familie, die ähnliche Wirkmechanismen aufweisen, sich aber in ihrer Selektivität und Potenz unterscheiden . This compound zeichnet sich durch seine spezifische Inhibition der Ataxia-Teleangiektasie-mutierten Kinase und seine Wirksamkeit bei der Sensibilisierung von Krebszellen gegenüber DNA-schädigenden Mitteln aus .
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-6-thianthren-1-ylpyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S2/c23-14-12-16(25-20(13-14)22-8-10-24-11-9-22)15-4-3-7-19-21(15)27-18-6-2-1-5-17(18)26-19/h1-7,12-13H,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKYMMUGXMWDAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C=C(O2)C3=C4C(=CC=C3)SC5=CC=CC=C5S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207516 | |
Record name | KU-55933 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587871-26-9 | |
Record name | 2-Morpholin-4-yl-6-thianthren-1-yl-pyran-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0587871269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KU-55933 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KU-55933 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O549494L5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: KU-55933 is a potent and specific inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. [] It acts as an ATP-competitive inhibitor, binding to the catalytic site of ATM and preventing its activation. [] Inhibition of ATM with this compound disrupts the DNA damage response (DDR), leading to impaired DNA repair, cell cycle arrest abrogation, and ultimately, increased sensitivity to DNA-damaging agents like ionizing radiation and chemotherapeutic drugs. [, , ]
ANone: The provided abstracts focus on this compound's biological activity and lack information on its material compatibility or stability under various conditions.
A: this compound is primarily studied for its biological activity as an ATM kinase inhibitor. [] The provided abstracts do not describe any catalytic properties or applications of this compound outside its role as an enzyme inhibitor.
A: Yes, docking studies have demonstrated that this compound binds tightly to the drug-binding pocket of ABCG2, a protein associated with multidrug resistance in cancer cells. [] Additionally, computational modeling approaches are mentioned in the context of personalized cancer therapies. [] These models integrate multi-omics data with dynamic network analysis to assess individual responses to this compound and other targeted therapies. []
A: While specific SAR studies are not described in the provided abstracts, the development of an improved analog, KU-60019, is mentioned. [] KU-60019 exhibits superior potency compared to this compound, with half the Ki and IC50 values. [] This suggests that structural modifications to this compound can significantly impact its activity.
A: The abstracts provide limited information on the stability and formulation of this compound. One study highlights the use of nanoparticle formulations to enhance the radiosensitizing effect and decrease the toxicity of this compound. [] This suggests that formulation strategies can be employed to improve the delivery and efficacy of the compound.
ANone: The abstracts primarily focus on the biological activity and therapeutic potential of this compound and do not discuss SHE regulations.
ANone: Numerous studies demonstrate the efficacy of this compound in various preclinical models. In vitro, this compound has been shown to:
- Sensitize various cancer cell lines to ionizing radiation and chemotherapeutic drugs, including cisplatin, doxorubicin, etoposide, and camptothecin. [, , , ]
- Enhance TRAIL-mediated apoptosis in human melanoma cells. []
- Inhibit the activity of ABCG2, a protein associated with multidrug resistance in cancer. []
- Increase the intracellular accumulation of chemotherapeutic drugs like vincristine. []
- Enhancing the radiosensitization of human glioma cells in xenograft models. []
- Suppressing the growth of non-small cell lung cancer in xenograft models. []
- Reducing the severity of Herpes simplex virus type 1 (HSV-1) keratitis in mouse models. []
A: While specific toxicity data is limited in the abstracts, one study mentions that this compound caused minimal toxicity in human corneal epithelial cells as assessed by clonogenic survival assays and fluorescein staining. [] Additionally, the development of nanoparticle formulations for this compound suggests an effort to minimize potential adverse effects associated with systemic administration. []
A: Yes, nanoparticle-based drug delivery systems have been explored to improve the therapeutic index of this compound in cancer radiotherapy. [] These formulations aim to enhance the accumulation of this compound in tumors while minimizing its concentration in surrounding healthy tissues, thereby reducing toxicity and improving treatment efficacy. []
ANone: The abstracts primarily focus on the biological effects of this compound and do not address its environmental impact or degradation.
ANone: The provided research abstracts primarily focus on the biological activity and preclinical evaluation of this compound as an ATM kinase inhibitor. They do not provide information on these specific aspects.
A: A significant milestone in this compound research was its identification as a potent and specific inhibitor of ATM kinase. [] This discovery paved the way for exploring its potential as a radiosensitizer and chemosensitizer in cancer treatment. The development of KU-60019, an analog with improved potency, also marks a significant development. [] Furthermore, research exploring nanoparticle formulations of this compound represents a crucial step towards improving its therapeutic index and enabling clinical translation. []
A: Research on this compound exemplifies cross-disciplinary synergy in the field of cancer biology and drug discovery. Studies investigating its mechanism of action, exploring its efficacy in various cancer models, and developing novel drug delivery systems highlight the collaborative efforts of scientists from different disciplines. Moreover, the use of computational modeling approaches for predicting personalized responses to this compound underscores the integration of bioinformatics and systems biology into drug development. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.